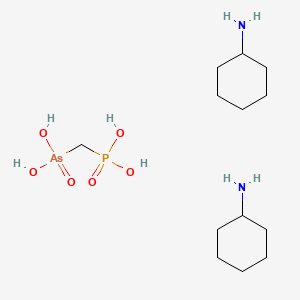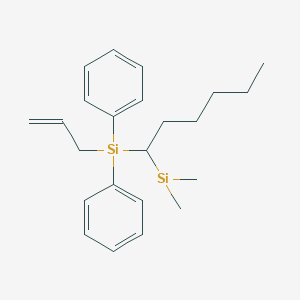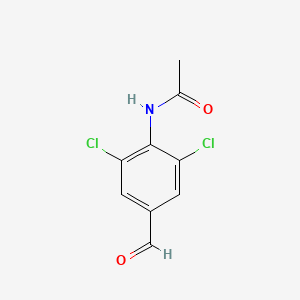![molecular formula C10H12O6 B14500964 Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate CAS No. 64374-69-2](/img/structure/B14500964.png)
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is a highly strained carbocyclic compound. The bicyclo[1.1.0]butane core is known for its unique structural properties, characterized by a bridging carbon-carbon bond that creates significant ring strain. This strain makes the compound highly reactive and valuable in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method involves the use of photoredox catalysis to promote single-electron oxidation, leading to the formation of radical cations that can undergo regio- and diastereoselective cycloaddition reactions . Another approach involves the use of boronic esters and lithium reagents to generate the bicyclo[1.1.0]butane core under low-temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. advancements in photoredox catalysis and strain-release chemistry have made it more accessible for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate undergoes a variety of chemical reactions, primarily driven by the release of ring strain. These include:
Oxidation: Single-electron oxidation to form radical cations.
Reduction: Reduction reactions facilitated by electron-donating reagents.
Substitution: Nucleophilic substitution at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, lithium reagents, and boronic esters. Reaction conditions often involve low temperatures to stabilize the highly reactive intermediates .
Major Products
The major products formed from these reactions include various cyclobutanes and azetidines, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of sp3-rich carbocycles and heterocycles.
Biology: Employed in bioconjugation processes due to its high reactivity.
Medicine: Investigated for its potential as a bioisostere in drug discovery.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate involves the release of ring strain upon breaking the bridging carbon-carbon bond. This strain-release mechanism facilitates various chemical transformations, making it a valuable intermediate in synthetic chemistry . The molecular targets and pathways involved include nucleophilic addition to the bridgehead positions and electrophilic activation of adjacent carbonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and diverse reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Uniqueness
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is unique due to its specific functionalization, which enhances its reactivity and makes it a versatile building block in synthetic chemistry. Its ability to undergo regio- and diastereoselective reactions sets it apart from other strained carbocycles .
Propriétés
Numéro CAS |
64374-69-2 |
|---|---|
Formule moléculaire |
C10H12O6 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate |
InChI |
InChI=1S/C10H12O6/c1-14-6(11)9-4-5(9)10(9,7(12)15-2)8(13)16-3/h5H,4H2,1-3H3 |
Clé InChI |
KKTWUJKMBIZRDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC1C2(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)






